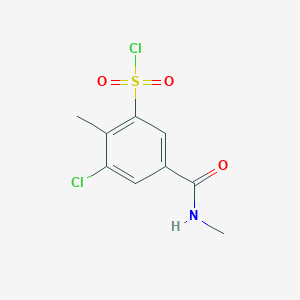

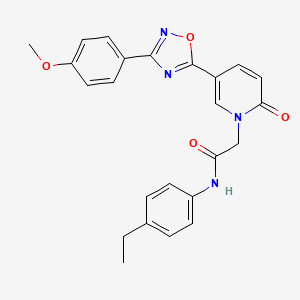

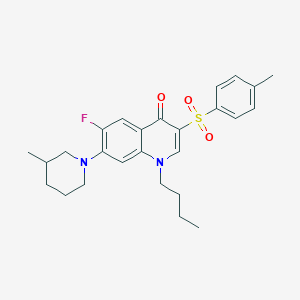

![molecular formula C18H20N6O B2486650 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide CAS No. 2034295-69-5](/img/structure/B2486650.png)

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives, including compounds like N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide, involves strategies that capitalize on the unique properties of the scaffold. These methods are designed to introduce various substituents, enhancing the compound's bioactivity and enabling the exploration of its therapeutic potential across a range of applications. The synthesis techniques are tailored to exploit the structural features of the triazolo[4,3-a]pyrazine core, facilitating the incorporation of functional groups that are pivotal for the desired biological activities.

Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyrazine derivatives is characterized by the presence of multiple heterocycles, which contribute to the compound's biological efficacy. This structural complexity allows for the interaction with various biological targets, underlining the scaffold's utility in medicinal chemistry. The arrangement of atoms and the presence of specific functional groups within the structure are critical for the compound's ability to modulate biological pathways, highlighting the importance of precise molecular design in the development of effective therapeutic agents.

Chemical Reactions and Properties

Triazolo[4,3-a]pyrazine derivatives participate in a variety of chemical reactions that are essential for their functionalization and further development as therapeutic agents. These reactions enable the introduction of diverse substituents, expanding the compound's pharmacological profile. The chemical properties of these derivatives are influenced by their molecular structure, which dictates their reactivity and the types of chemical transformations they can undergo. This adaptability is key to tailoring the compounds for specific therapeutic applications.

Physical Properties Analysis

The physical properties of triazolo[4,3-a]pyrazine derivatives, including solubility, melting point, and stability, are crucial for their development into drug candidates. These attributes affect the compound's behavior in biological systems, influencing its bioavailability and therapeutic efficacy. Understanding and optimizing these physical properties are fundamental steps in the drug development process, ensuring that the compounds exhibit favorable pharmacokinetics and pharmacodynamics profiles.

Chemical Properties Analysis

The chemical properties of triazolo[4,3-a]pyrazine derivatives, such as reactivity, stability under physiological conditions, and susceptibility to metabolic transformations, play a significant role in their potential as therapeutic agents. These characteristics determine how the compounds interact with biological targets and are metabolized within the body, impacting their safety and effectiveness as drugs. Tailoring these chemical properties through structural modifications is a critical aspect of drug design, aiming to enhance the therapeutic potential of these compounds.

For detailed insights and further exploration of these topics, the following references provide comprehensive information:

- Jethava et al. (2020) delve into the synthetic utility of triazolo[4,3-a] pyrazine derivatives, emphasizing their role in the development of therapeutic agents with diverse biological activities (Jethava et al., 2020).

Scientific Research Applications

Synthesis and Potential Applications

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide is part of a broader class of compounds that include various triazolo[1,5-a]pyrimidines and related heterocyclic systems. These compounds have been explored for their potential applications in several scientific research areas. For instance, triazolo[1,5-a]pyrimidines fused to different heterocyclic systems have been synthesized and studied for their coronary vasodilating and antihypertensive activities, indicating potential applications in cardiovascular research (Sato et al., 1980).

Antimicrobial and Insecticidal Properties

Further research has been conducted on sulfonamide thiazole derivatives, which have shown promising insecticidal agents against various pests, hinting at agricultural applications (Soliman et al., 2020). Additionally, enaminones have been used as building blocks for synthesizing substituted pyrazoles with noted antitumor and antimicrobial activities, showcasing potential in developing novel pharmaceuticals (Riyadh, 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its potential as an antimicrobial agent . Additionally, the presence of a piperazine subunit or its isosteres could enhance the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could also focus on investigating these properties.

Mechanism of Action

Target of Action

Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit inhibitory activities towards c-met/vegfr-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer therapy .

Mode of Action

It can be inferred from related studies that triazolo[4,3-a]pyrazine derivatives may interact with their targets (such as c-met/vegfr-2 kinases) by binding to the active site, thereby inhibiting their activity . This inhibition can lead to a decrease in cell proliferation and angiogenesis, which are key processes in tumor growth .

Biochemical Pathways

Given its potential inhibitory activity against c-met/vegfr-2 kinases , it can be inferred that it may affect pathways related to cell proliferation and angiogenesis. Downstream effects could include reduced tumor growth and metastasis.

Result of Action

Based on the potential targets of action, it can be inferred that the compound may lead to reduced cell proliferation and angiogenesis, potentially resulting in decreased tumor growth .

properties

IUPAC Name |

3-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c25-16(7-6-14-4-2-1-3-5-14)21-15-8-10-23(12-15)17-18-22-20-13-24(18)11-9-19-17/h1-5,9,11,13,15H,6-8,10,12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUBMRFAVMILBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CCC2=CC=CC=C2)C3=NC=CN4C3=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

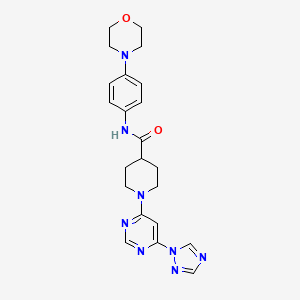

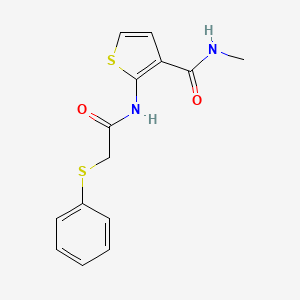

![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)

![4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2486575.png)